Boc-L-Valine N-carboxyanhydride

説明

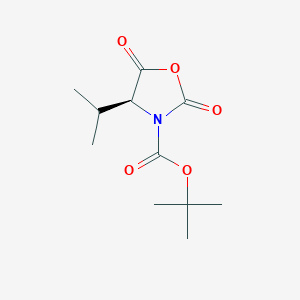

Boc-L-Valine N-carboxyanhydride is a useful research compound. Its molecular formula is C11H17NO5 and its molecular weight is 243.26 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用機序

Target of Action

Boc-L-Valine N-carboxyanhydride, also known as tert-butyl (4S)-2,5-dioxo-4-propan-2-yl-1,3-oxazolidine-3-carboxylate, is a derivative of amino acids . The primary targets of this compound are proteins and peptides in the body. It interacts with these targets to initiate a series of biochemical reactions .

Mode of Action

The compound acts as a building block in the synthesis of polypeptides . It undergoes ring-opening polymerization to form homopolypeptides . This process is catalyzed by metal catalysts . The resulting polypeptides can then interact with various biological targets to exert their effects .

Biochemical Pathways

The key biochemical pathway involved in the action of this compound is the formation of polypeptides through ring-opening polymerization . This process is crucial for the synthesis of proteins and peptides, which play vital roles in numerous biological processes .

Pharmacokinetics

Given its role in the synthesis of polypeptides, it is likely that its absorption, distribution, metabolism, and excretion (adme) properties would be influenced by factors such as the presence of appropriate catalysts and the physiological environment .

Result of Action

The primary result of the action of this compound is the formation of polypeptides . These polypeptides can then participate in various biological processes, potentially influencing cellular functions and contributing to the overall physiological response .

Action Environment

The action of this compound is influenced by various environmental factors. For instance, the presence of appropriate catalysts is crucial for its ring-opening polymerization . Additionally, factors such as pH and temperature could potentially influence its stability and efficacy .

生物活性

Boc-L-Valine N-carboxyanhydride (Boc-L-Val-NCA) is a cyclic derivative of the amino acid valine, commonly used in peptide synthesis and polymer chemistry. This compound has garnered attention for its potential biological activities, particularly in antimicrobial applications and its role in the synthesis of polypeptides. This article explores the biological activity of Boc-L-Val-NCA, highlighting relevant research findings, data tables, and case studies.

Overview of this compound

- Chemical Structure : Boc-L-Val-NCA is derived from L-valine with a tert-butyloxycarbonyl (Boc) protecting group on the amino group. The N-carboxyanhydride form allows for ring-opening polymerization (ROP), facilitating the synthesis of polypeptides.

- Molecular Formula : CHNO

- Molecular Weight : 217.26 g/mol

Antimicrobial Properties

Research indicates that compounds derived from valine, including Boc-L-Val-NCA, exhibit significant antimicrobial properties. A study focusing on derivatives of moiramide B, which incorporates valine units, demonstrated potent activity against various bacterial strains including Staphylococcus aureus and Bacillus subtilis, with minimum inhibitory concentrations (MICs) as low as 1 μg/mL .

| Compound | MIC against S. aureus (μg/mL) | MIC against B. subtilis (μg/mL) |

|---|---|---|

| Moiramide B Derivative 1 | 1 | 2 |

| Moiramide B Derivative 2 | 0.5 | 3 |

| Boc-L-Val-NCA | TBD | TBD |

Note: TBD indicates that specific MIC values for Boc-L-Val-NCA were not provided in the reviewed literature.

The mechanism by which Boc-L-Val-NCA exerts its biological effects is primarily associated with its ability to interfere with bacterial cell wall synthesis. It acts as an inhibitor of acetyl-CoA carboxylase (ACC), a key enzyme in fatty acid biosynthesis . This inhibition disrupts the assembly of bacterial cell walls, leading to cell lysis and death.

Synthesis and Evaluation of Peptide Analogues

In a study examining the synthesis of antimicrobial peptides using Boc-L-Val-NCA as a building block, researchers synthesized several peptide analogues to evaluate their biological activities. These analogues were designed to mimic natural antimicrobial peptides (AMPs) while incorporating non-proteinogenic amino acids to enhance selectivity and potency against pathogens.

- Findings : The modified peptides demonstrated enhanced antimicrobial activity compared to their natural counterparts, with some variants showing effective bacteriolysis against resistant strains of Escherichia coli and Staphylococcus aureus .

Polymerization Studies

The ring-opening polymerization of Boc-L-Val-NCA has been extensively studied for its application in creating biocompatible polymers for drug delivery systems. Research has shown that polymers derived from Boc-L-Val-NCA can be tailored to improve drug solubility and release profiles .

- Research Outcome : Polymers synthesized from Boc-L-Val-NCA exhibited lower cytotoxicity levels while maintaining effective drug delivery capabilities, making them suitable candidates for further development in pharmaceutical applications.

科学的研究の応用

Synthesis of Polypeptides

Boc-L-Val-NCA serves as a key building block for the synthesis of polypeptides through ring-opening polymerization (ROP). This method allows for the creation of polypeptides with controlled molecular weights and architectures. The application of Boc-L-Val-NCA in ROP has been demonstrated to yield various polypeptides that exhibit favorable properties for biomedical applications:

- Catalysts : Polypeptides derived from Boc-L-Val-NCA can act as catalysts in asymmetric reactions, such as the Juliá–Colonna epoxidation reaction, enhancing reaction efficiency and selectivity .

- Drug Delivery Systems : The ability to form biodegradable polypeptides makes Boc-L-Val-NCA a candidate for drug delivery systems, allowing for controlled release profiles and improved bioavailability of therapeutic agents .

Pharmaceutical Innovations

The pharmaceutical industry has recognized the utility of Boc-L-Val-NCA in synthesizing active pharmaceutical ingredients (APIs). For example:

- Ganciclovir Valinate : Boc-L-Val-NCA is involved in the synthesis of ganciclovir valinate (Valganciclovir), a prodrug used in treating cytomegalovirus infections. The use of NCA derivatives has simplified the synthetic pathway, improving yields and reducing costs .

- Copaxone® : This drug, a copolymer derived from multiple NCAs including Boc-L-Val-NCA, is used to treat multiple sclerosis. It has generated significant revenue due to its therapeutic efficacy .

Advanced Material Science

Boc-L-Val-NCA is also explored for its potential in developing advanced materials:

- Self-Assembling Structures : Polypeptides synthesized from Boc-L-Val-NCA can form self-assembling structures that are useful in creating nanomaterials and scaffolds for tissue engineering applications .

- Surfactants : The amphiphilic nature of certain polypeptides allows them to act as surfactants in double emulsion systems, which are useful in various industrial applications .

Case Studies and Research Findings

Several studies have documented the successful application of Boc-L-Val-NCA in various contexts:

特性

IUPAC Name |

tert-butyl (4S)-2,5-dioxo-4-propan-2-yl-1,3-oxazolidine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO5/c1-6(2)7-8(13)16-9(14)12(7)10(15)17-11(3,4)5/h6-7H,1-5H3/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTIIPUBJZYTAMU-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1C(=O)OC(=O)N1C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@H]1C(=O)OC(=O)N1C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801165275 | |

| Record name | tert-Butyl (4S)-4-isopropyl-2,5-dioxo-1,3-oxazolidin-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801165275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

141468-55-5 | |

| Record name | tert-Butyl (4S)-4-isopropyl-2,5-dioxo-1,3-oxazolidin-3-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=141468-55-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl (4S)-4-isopropyl-2,5-dioxo-1,3-oxazolidin-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801165275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。